![molecular formula C13H12ClNS B1607597 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-12-5](/img/structure/B1607597.png)
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
The compound “4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, nitrogen or oxygen . The presence of the thieno[3,2-c]pyridine group indicates that this compound contains a fused ring system made up of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom).
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the presence of the aromatic rings. The chlorine atom attached to the phenyl group would be expected to be in the plane of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without a chlorine atom .Scientific Research Applications
Diabetes Management
The compound has been studied for its potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Analgesic Activity
Research indicates that this derivative may have analgesic properties comparable to pethidine, a known painkiller, suggesting its potential use in pain management .
Nonlinear Optical (NLO) Properties
A study on the electronic and optical properties of related compounds suggests that replacing a phenyl group with a pyridine ring can significantly alter the NLO response, indicating potential applications in photonics and optoelectronics .
Biological Activities of Pyrrolopyrazine Scaffold
The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring similar to the compound , has been associated with a wide range of biological activities. This suggests potential applications in various therapeutic areas .
Antileishmanial and Antimalarial Evaluation
Compounds with similar structures have been evaluated for their effectiveness against tropical diseases like leishmaniasis and malaria. This indicates potential applications in developing treatments for these diseases .
Synthesis of Dihydropyrano[2,3-c]pyrazoles
The compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles, which could have various pharmaceutical applications .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQQAQKBAQLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372302 | |
Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
213462-12-5 | |
Record name | 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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